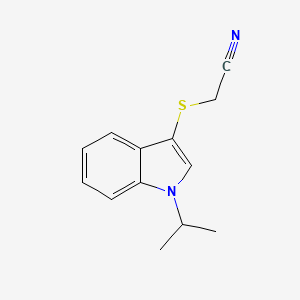![molecular formula C13H11Cl2N5 B12941440 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-11-0](/img/structure/B12941440.png)
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules It is characterized by the presence of a purine ring substituted with a chloromethylbenzyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a purine derivative, followed by the introduction of the chloromethylbenzyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the chloromethyl group, potentially yielding amines or alcohols.
Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of azido or thiol-substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or polymerases, disrupting cellular processes such as DNA replication or signal transduction pathways.
Comparación Con Compuestos Similares
6-Chloropurine: A simpler purine derivative with a single chlorine substitution.
7-Benzyl-7H-purin-2-amine: A purine derivative with a benzyl group but lacking the chloromethyl substitution.
Uniqueness: 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to the presence of both the chloromethylbenzyl group and the chlorine atom on the purine ring. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
924904-11-0 |
|---|---|
Fórmula molecular |
C13H11Cl2N5 |
Peso molecular |
308.16 g/mol |
Nombre IUPAC |
6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-3-1-2-4-9(8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19) |
Clave InChI |
NBHLXKQOWHOPCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
